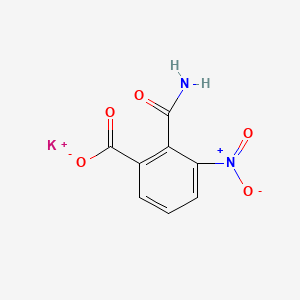

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt” are typically organic compounds that contain functional groups such as aminocarbonyl, nitro, and carboxylic acid. These functional groups can significantly influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nitration, carboxylation, and amination. The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the aminocarbonyl group might undergo condensation reactions, while the nitro group might participate in reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and conducting spectroscopic analyses .Scientific Research Applications

Coordination Polymer Structures

Research by Smith (2013) explored the structures of hydrated sodium salts of various nitrobenzoic acids, including a potassium salt of 2-amino-4-nitrobenzoic acid. These structures are stabilized by hydrogen bonding and π-π ring interactions, highlighting the potential of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in coordination chemistry and crystal engineering (Smith, 2013).

Reaction Analysis and NMR Properties

Cosimelli et al. (2003) conducted a detailed study on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ortho-substituted anilines. This research provides insights into the electronic and steric effects on yields and product ratios, which could be relevant for understanding the behavior of related compounds like 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in similar reactions (Cosimelli et al., 2003).

Molecular Salts/Cocrystals and Halogen Bonds

Oruganti et al. (2017) investigated molecular salts of 2c4n, a compound related to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt. They explored the role of halogen bonds in these structures. This research is valuable for understanding the potential applications of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in the development of molecular salts and cocrystals (Oruganti et al., 2017).

Synthesis and Industrial Applications

Yin Qun (2010) discussed the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, which is closely related to the potassium salt of 2-(Aminocarbonyl)-3-nitrobenzoic Acid. This synthesis has applications in the production of azo dyes and certain medications (Yin Qun, 2010).

Sulfhydryl Group Determination

Ellman (1959) developed a method using an aromatic disulfide for the determination of sulfhydryl groups, potentially relevant to studies involving 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt (Ellman, 1959).

Pesticide Synthesis

Chen Yi-fen et al. (2010) utilized 3-Methyl-2-nitrobenzoic acid, similar to 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt, in the synthesis of chlorantraniliprole, a pesticide. This showcases its potential in pesticide development (Chen Yi-fen et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

potassium;2-carbamoyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXVTNTCARPDV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675566 |

Source

|

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt | |

CAS RN |

943522-94-9 |

Source

|

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)